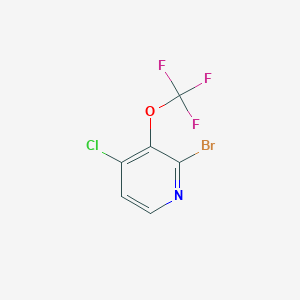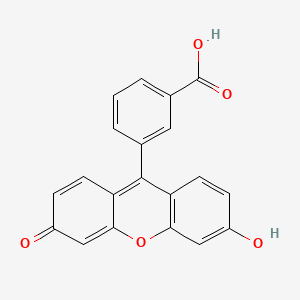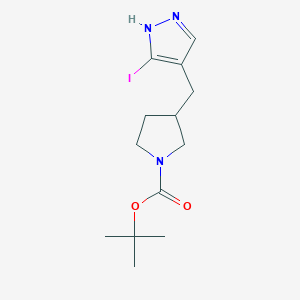![molecular formula C24H29BrN2S2 B15279859 2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B15279859.png)
2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile is a complex organic compound known for its unique structure and properties. It is a derivative of bithiophene, a compound that consists of two thiophene rings. The presence of bromine and hexyl groups in its structure makes it a valuable compound in various scientific research applications, particularly in the field of organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile typically involves the bromination of 3,4’-dihexyl-[2,2’-bithiophen] followed by a condensation reaction with malononitrile. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the thiophene rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding dihydro derivatives.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, solvents like tetrahydrofuran (THF), and reaction temperatures around 0°C to room temperature.
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, solvents like acetonitrile, and reaction temperatures around 0°C to 50°C.
Reduction: Lithium aluminum hydride, solvents like ether, and reaction temperatures around 0°C to room temperature.
Major Products Formed
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
科学研究应用
2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile has several scientific research applications:
Organic Electronics: Used in the synthesis of organic semiconductors and conductive polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Photocatalysis: Employed in the development of photocatalytic materials for environmental remediation and solar energy conversion.
Material Science: Utilized in the design of novel materials with specific electronic and optical properties for use in sensors and other electronic devices.
作用机制
The mechanism of action of 2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The bromine and hexyl groups contribute to its solubility and processability, enhancing its performance in various applications.
相似化合物的比较
Similar Compounds
2,5-Dibromo-3-hexylthiophene: A similar compound with two bromine atoms and a hexyl group, used as a monomer in the synthesis of conductive polymers.
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene: Another derivative of bithiophene with two bromine atoms and two hexyl groups, known for its excellent solubility and use in organic electronics.
Uniqueness
2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile stands out due to its unique combination of bromine, hexyl groups, and malononitrile moiety. This combination imparts specific electronic properties and solubility characteristics, making it highly valuable in the development of advanced materials for electronic and photocatalytic applications.
属性
分子式 |
C24H29BrN2S2 |
|---|---|
分子量 |
489.5 g/mol |
IUPAC 名称 |
2-[[5-(5-bromo-4-hexylthiophen-2-yl)-4-hexylthiophen-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C24H29BrN2S2/c1-3-5-7-9-11-19-14-21(13-18(16-26)17-27)28-23(19)22-15-20(24(25)29-22)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |
InChI 键 |
RGKUHGLAGQSJCF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C(SC(=C1)C=C(C#N)C#N)C2=CC(=C(S2)Br)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


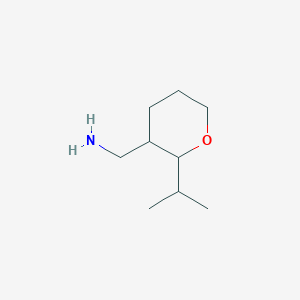
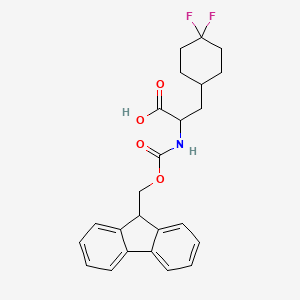
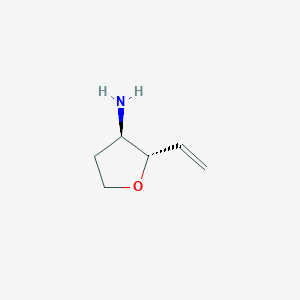
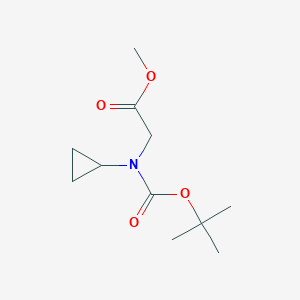
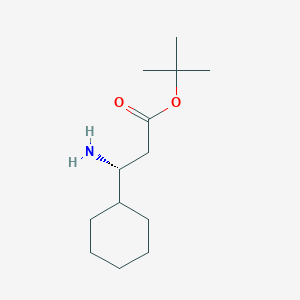

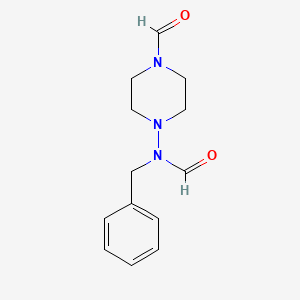
![3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B15279818.png)
